molecular formula C14H14O5 B14002633 Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate CAS No. 83553-00-8

Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate

Cat. No.: B14002633
CAS No.: 83553-00-8
M. Wt: 262.26 g/mol
InChI Key: QHYSWWKPAJDXFR-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with hydroxy, methoxy, and oxo groups, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a naphthalene derivative, such as 1-hydroxy-3-methoxy-naphthalene.

    Oxidation: The naphthalene derivative undergoes oxidation to introduce the oxo group at the 4-position.

    Esterification: The resulting compound is then subjected to esterification with methyl acetate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of amino or thio derivatives.

Scientific Research Applications

Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetate
  • 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)
  • 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone

Uniqueness

Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

83553-00-8

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 2-(1-hydroxy-3-methoxy-4-oxonaphthalen-1-yl)acetate

InChI

InChI=1S/C14H14O5/c1-18-11-7-14(17,8-12(15)19-2)10-6-4-3-5-9(10)13(11)16/h3-7,17H,8H2,1-2H3

InChI Key

QHYSWWKPAJDXFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(C2=CC=CC=C2C1=O)(CC(=O)OC)O

Origin of Product

United States

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